Defined Stereochemical and Chain-Length Purity vs. Racemic or Saturated Analogs
This compound is a single, defined stereoisomer, 3(S)-hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, which is the specific product of the NADPH-dependent reduction of 3-oxo-docosatrienoyl-CoA by HSD17B12 [1]. In contrast, many commercially available 3-hydroxyacyl-CoA alternatives are supplied as racemic mixtures (e.g., 3(R,S)-hydroxy fatty acids) or have fully saturated acyl chains (e.g., 3-hydroxy-docosanoyl-CoA).
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | 3(S)-hydroxy stereochemistry |
| Comparator Or Baseline | 3(R,S)-hydroxy mixture (racemic) |
| Quantified Difference | Single stereoisomer vs. mixture of two |
| Conditions | Enzymatic reduction of 3-ketoacyl-CoA [1] |
Why This Matters
This ensures the compound is the exact, biologically relevant substrate for downstream enzymes like 3-hydroxyacyl-CoA dehydratases (HACD1-4), preventing confounding results from the inactive (R)-isomer.
- [1] Metabolic Atlas. Reaction MAR03495: 3-oxo-docosa-cis,cis,cis-10,13,16-trienoyl-CoA + H+ + NADPH ⇔ 3(S)-hydroxy-10,13,16-all-cis-docosatrienoyl-CoA + NADP+. View Source
